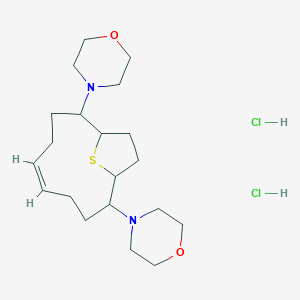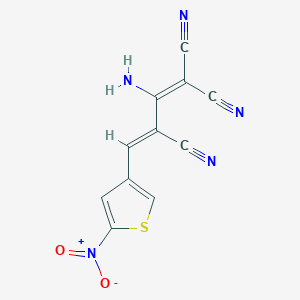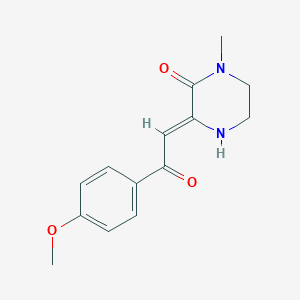![molecular formula C16H17Cl2N3O3S B222923 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B222923.png)
1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine, also known as DSP-4, is a chemical compound that belongs to the family of piperazine derivatives. It was first synthesized in the 1980s and has since been studied extensively for its potential therapeutic applications in various fields of scientific research, such as neuroscience, pharmacology, and toxicology.
Mechanism of Action
The mechanism of action of 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine involves its selective toxicity towards noradrenergic neurons in the brain. It is believed to enter the neurons through the norepinephrine transporter and then undergo oxidation by monoamine oxidase to form a toxic metabolite that selectively destroys the neurons. This leads to a depletion of noradrenaline in the brain, which has been shown to have various physiological and pathological effects.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine are mainly related to its selective destruction of noradrenergic neurons in the brain. This leads to a depletion of noradrenaline in the brain, which has been shown to affect various physiological processes, such as sleep, mood, cognition, and stress response. It has also been shown to have pathological effects, such as exacerbating the symptoms of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine in lab experiments are mainly related to its selectivity towards noradrenergic neurons in the brain, which allows for the selective destruction of these neurons without affecting other neuronal populations. This has been useful in studying the role of noradrenaline in various physiological and pathological processes. However, the limitations of using 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine in lab experiments are mainly related to its toxicity and potential side effects, which can affect the interpretation of the results.
Future Directions
There are several future directions for further research on 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine. One direction is to study its potential therapeutic applications in various fields of scientific research, such as neuroscience, pharmacology, and toxicology. Another direction is to study its mechanism of action in more detail, particularly the role of the toxic metabolite in the selective destruction of noradrenergic neurons. Additionally, further research is needed to explore the potential side effects and limitations of using 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine in lab experiments, as well as to develop safer and more selective compounds for studying the noradrenergic system.
In conclusion, 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine (1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine) is a chemical compound that has been widely studied for its potential therapeutic applications in various fields of scientific research. Its selective toxicity towards noradrenergic neurons in the brain has been useful in studying the role of noradrenaline in various physiological and pathological processes. However, further research is needed to explore its potential side effects and limitations, as well as to develop safer and more selective compounds for studying the noradrenergic system.
Synthesis Methods
The synthesis method of 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine involves the reaction of 2-chloro-4,5-dimethoxybenzenesulfonyl chloride with 2-pyridylpiperazine in the presence of a base, such as triethylamine or sodium hydride. The resulting product is then purified through column chromatography or recrystallization to obtain 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine in its pure form.
Scientific Research Applications
1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine has been widely studied for its potential therapeutic applications in various fields of scientific research. In neuroscience, it has been used as a neurotoxin to selectively destroy noradrenergic neurons in the brain, which has been useful in studying the role of noradrenaline in various physiological and pathological processes. In pharmacology, it has been used as a tool compound to study the pharmacological properties of various drugs that interact with noradrenergic receptors. In toxicology, it has been used as a model compound to study the toxic effects of chemicals on the noradrenergic system.
properties
Product Name |
1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine |
|---|---|
Molecular Formula |
C16H17Cl2N3O3S |
Molecular Weight |
402.3 g/mol |
IUPAC Name |
1-(3,4-dichloro-2-methoxyphenyl)sulfonyl-4-pyridin-2-ylpiperazine |
InChI |
InChI=1S/C16H17Cl2N3O3S/c1-24-16-13(6-5-12(17)15(16)18)25(22,23)21-10-8-20(9-11-21)14-4-2-3-7-19-14/h2-7H,8-11H2,1H3 |
InChI Key |
UTZPROCIGFCNQG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3 |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B222917.png)






![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B222965.png)



